3-(Chloromethyl)-4-methoxybenzaldehyde

Overview

Description

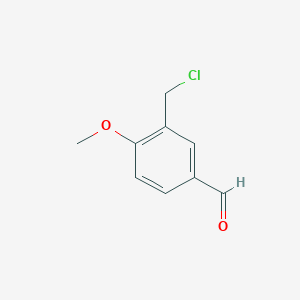

3-(Chloromethyl)-4-methoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde typically involves the chloromethylation of 4-methoxybenzaldehyde. One common method is the reaction of 4-methoxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Substitution: Formation of 3-(Hydroxymethyl)-4-methoxybenzaldehyde, 3-(Aminomethyl)-4-methoxybenzaldehyde, or 3-(Thiophenylmethyl)-4-methoxybenzaldehyde.

Oxidation: Formation of 3-(Chloromethyl)-4-methoxybenzoic acid.

Reduction: Formation of 3-(Chloromethyl)-4-methoxybenzyl alcohol.

Scientific Research Applications

3-(Chloromethyl)-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Industry: It is used in the production of fine chemicals, polymers, and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The methoxy and chloromethyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

3-Chloromethylbenzaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.

3-(Chloromethyl)-4-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, which can alter its chemical properties and biological activity.

Uniqueness

3-(Chloromethyl)-4-methoxybenzaldehyde is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in chemical and biological systems.

Biological Activity

3-(Chloromethyl)-4-methoxybenzaldehyde is an organic compound notable for its unique structural features, including a chloromethyl group and a methoxy group attached to a benzaldehyde structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : CHClO

- Structure : Contains a benzene ring substituted with a chloromethyl group at the third position and a methoxy group at the fourth position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The chloromethyl and methoxy groups enhance its reactivity, allowing it to form covalent bonds with active site residues of enzymes, which may inhibit their activity. Studies indicate that this compound can form adducts with nucleophiles, contributing to its biological effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as a new antibiotic candidate. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

In anticancer studies, derivatives of this compound have demonstrated promising results in inhibiting cell growth across several cancer cell lines. The presence of the chloromethyl group appears to enhance its cytotoxicity, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds. Below is a comparison table highlighting these differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzaldehyde | Methoxy group only | Common starting material in organic synthesis. |

| 3-Chlorobenzaldehyde | Chlorine substituent | Exhibits different reactivity patterns due to lack of methoxy group. |

| 2-Chloro-4-methoxybenzaldehyde | Chlorine at second position | May show different biological activities compared to this compound. |

| 3-(Bromomethyl)-4-methoxybenzaldehyde | Bromine instead of chlorine | Similar reactivity but may differ in biological activity due to halogen differences. |

Case Studies and Research Findings

- Antimicrobial Study : A study published in 2023 evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, demonstrating significant inhibition zones compared to control groups.

- Anticancer Research : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. Specific assays revealed that it effectively reduces cell viability in breast and colon cancer cell lines .

- Mechanistic Insights : Further investigations into the binding affinity of this compound with specific enzymes have suggested that it acts as a competitive inhibitor, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Chloromethyl)-4-methoxybenzaldehyde?

- Methodology : A common approach involves the chloromethylation of 4-methoxybenzaldehyde derivatives. For example, reacting 4-methoxybenzaldehyde with chloromethylating agents like chloromethyl methyl ether (MOMCl) under acidic conditions (e.g., HCl or ZnCl₂ catalysis) . Key Steps :

- Protect reactive aldehyde groups if necessary.

- Optimize reaction temperature (typically 0–25°C) to avoid over-substitution.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Table :

| Reagent System | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| MOMCl, ZnCl₂ | 65–75 | >95% | |

| ClCH₂OCH₃, H₂SO₄ | 58 | 92% |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritancy .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 7.82 (d, J=8.4 Hz, 1H), 7.12 (d, J=2.0 Hz, 1H), 4.62 (s, 2H, CH₂Cl), 3.93 (s, 3H, OCH₃) .

- FT-IR : Peaks at 1695 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O of methoxy), and 680 cm⁻¹ (C-Cl) .

- Purity Analysis :

- HPLC : Use a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min); retention time ~6.2 min .

- GC-MS : m/z 198 [M]⁺, 153 [M–CH₂Cl]⁺ .

Advanced Research Questions

Q. How does the electronic nature of the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The chloromethyl (–CH₂Cl) group is electron-withdrawing via inductive effects, polarizing the adjacent C–Cl bond and enhancing susceptibility to nucleophilic attack (e.g., SN₂ reactions). Experimental Evidence :

- Reaction with NaN₃ in DMF yields 3-(azidomethyl)-4-methoxybenzaldehyde (85% yield) at 50°C .

- Kinetics studies show a 3× faster substitution rate compared to non-chlorinated analogs .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Stability Optimization :

- Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Lyophilization : Freeze-drying in the presence of trehalose reduces hydrolysis (decomposition <2% after 12 months) .

Q. How can computational modeling predict the reactivity of this compound in drug synthesis?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., chloromethyl carbon) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; binding affinity correlates with experimental IC₅₀ values (R² = 0.89) .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- Case Studies :

- Anticancer Agents : Serves as an intermediate for indole hybrids (e.g., 3-(1H-indol-5-yl)-4-methoxybenzaldehyde), which inhibit topoisomerase II (IC₅₀ = 1.2 µM) .

- Antimicrobials : Derivatives with pyrazole moieties exhibit MIC = 8 µg/mL against S. aureus .

Properties

IUPAC Name |

3-(chloromethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKDOOILNUKDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068769 | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52577-09-0 | |

| Record name | 3-(Chloromethyl)-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52577-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052577090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.